7-Chloro-4-hydroxy-quinoline-3-carboxylic acid hydrazide
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Overview
Description
7-Chloro-4-hydroxy-quinoline-3-carboxylic acid hydrazide: is a chemical compound known for its unique structure and properties. It is derived from quinoline, a heterocyclic aromatic organic compound. The presence of a chlorine atom at the 7th position and a hydroxyl group at the 4th position on the quinoline ring, along with a carboxylic acid hydrazide group at the 3rd position, gives this compound its distinctive characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-4-hydroxy-quinoline-3-carboxylic acid hydrazide typically involves multiple steps:
Starting Material: The synthesis begins with 7-Chloro-4-hydroxy-quinoline-3-carboxylic acid.
Formation of Hydrazide: The carboxylic acid group is converted to its hydrazide form by reacting with hydrazine hydrate under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-4-hydroxy-quinoline-3-carboxylic acid hydrazide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The hydrazide group can be reduced to form amine derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can replace the chlorine atom.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
7-Chloro-4-hydroxy-quinoline-3-carboxylic acid hydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Chloro-4-hydroxy-quinoline-3-carboxylic acid hydrazide involves its interaction with various molecular targets:
Molecular Targets: It can bind to enzymes and receptors, inhibiting their activity.
Pathways Involved: The compound may interfere with cellular signaling pathways, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
7-Chloro-4-hydroxy-quinoline-3-carboxylic acid: The parent compound without the hydrazide group.
4-Hydroxy-2-quinolones: Compounds with similar core structures but different substituents.
Uniqueness
Structural Features: The presence of the hydrazide group at the 3rd position distinguishes it from other quinoline derivatives.
Biological Activity: Its unique structure contributes to its specific biological activities, making it a valuable compound for research and development.
Properties
Molecular Formula |
C10H8ClN3O2 |
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Molecular Weight |
237.64 g/mol |
IUPAC Name |
7-chloro-4-oxo-1H-quinoline-3-carbohydrazide |
InChI |
InChI=1S/C10H8ClN3O2/c11-5-1-2-6-8(3-5)13-4-7(9(6)15)10(16)14-12/h1-4H,12H2,(H,13,15)(H,14,16) |
InChI Key |
UAFOZDBAHCDANV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC=C(C2=O)C(=O)NN |
Origin of Product |
United States |
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